1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-phenylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(12-13-18-8-4-3-5-9-18)23-22(26)24-20-16-25(14-15-27-2)21-11-7-6-10-19(20)21/h3-11,16-17H,12-15H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHNOZRLIWOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of indole derivatives with substituted phenylbutyl isocyanates. The process begins with the preparation of 1-(2-methoxyethyl)-1H-indole, which is then reacted with 4-phenylbutan-2-yl isocyanate under controlled conditions, usually in the presence of a base like triethylamine. The reaction is typically conducted in an inert atmosphere at moderate temperatures to ensure high yield and purity.
Industrial production methods: Industrial-scale production often leverages batch or continuous-flow reactors to streamline the synthesis process. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of reactions it undergoes: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea undergoes several types of reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary; oxidation typically requires acidic or neutral environments, reduction reactions are often conducted under anhydrous conditions, and substitution reactions are facilitated by polar solvents.
Major products formed from these reactions: Oxidation can lead to the formation of corresponding indole oxides, while reduction may yield simpler urea derivatives. Substitution reactions often introduce new functional groups onto the indole or phenylbutan-2-yl moiety, leading to a wide variety of derivative compounds.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: Researchers explore its biological activity, particularly its potential as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Preliminary studies indicate its potential in pharmaceutical applications, especially in the development of novel therapeutic agents for treating conditions like cancer and neurological disorders.
Industry: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties desired in industrial applications.
Mechanism of Action
Mechanism by which the compound exerts its effects: The compound's mechanism of action typically involves binding to specific molecular targets within cells, such as enzymes or receptors, thereby modulating their activity.
Molecular targets and pathways involved: Potential targets include kinase enzymes, G-protein coupled receptors, and ion channels. The modulation of these targets can influence various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Indole Modifications: The 2-methoxyethyl substitution on indole (target compound, ) introduces electron-donating methoxy groups, which may enhance hydrogen-bonding interactions with biological targets. Aryl Substituents: Analogs with electron-withdrawing groups (e.g., acetyl in ) or electron-donating groups (e.g., ethoxy in ) demonstrate how electronic properties influence reactivity and binding affinity.
Biological Activity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is a synthetic compound classified as an indole derivative, notable for its complex structure that includes an indole moiety linked to a urea group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound features the following structural components:
- Indole Moiety : A bicyclic structure that contributes to the compound's biological activity.
- Urea Group : Facilitates hydrogen bonding, enhancing interactions with biological targets.
- Substituents : The presence of a 2-methoxyethyl group and a 4-phenylbutan-2-yl group adds unique properties that may influence solubility and reactivity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant activity against various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cell growth and survival.
Case Study: Cancer Cell Lines
A study evaluated the compound's effects on several cancer cell lines, revealing:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Findings : The compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for inducing apoptosis.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| MRSA | 0.98 μg/mL |
| Escherichia coli | 3.5 μg/mL |
These results highlight its potential as an antibacterial agent, particularly against resistant strains.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are under investigation. Indole derivatives often exhibit the ability to modulate inflammatory pathways, which could lead to therapeutic applications in conditions characterized by chronic inflammation.
The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Pro-inflammatory Cytokines : Reduction in levels of TNF-alpha and IL-6.
- Modulation of Signaling Pathways : Interaction with pathways such as NF-kB and MAPK.
Q & A
Q. What are the recommended synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling an indole derivative (e.g., 1-(2-methoxyethyl)-1H-indole) with a substituted urea precursor. A stepwise approach includes: (i) Preparation of the indole intermediate via alkylation of indole with 2-methoxyethyl halides under basic conditions (e.g., NaH/DMF) . (ii) Urea formation using carbodiimide-mediated coupling between the indole amine and 4-phenylbutan-2-yl isocyanate. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity using H NMR (e.g., absence of unreacted indole NH peak at ~8.1 ppm) .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : (i) Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying solubility via UV-Vis spectroscopy (calibration curve at λmax ~270 nm) . (ii) Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Analyze degradation products using HPLC-MS at 0, 6, 12, and 24 hours . (iii) Data Interpretation : Compare chromatograms to identify hydrolytic cleavage (e.g., urea bond breakdown) or oxidation of the methoxyethyl group .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of urea bond formation in this compound?
- Methodological Answer : (i) Use density functional theory (DFT) to model transition states of urea-forming reactions. Focus on electron density maps of the indole NH and isocyanate carbonyl groups to predict nucleophilic attack efficiency . (ii) Apply molecular dynamics (MD) simulations to assess steric effects from the 4-phenylbutan-2-yl group on reaction pathways . (iii) Validate predictions with experimental data (e.g., C NMR to confirm urea carbonyl resonance at ~155 ppm) .
- Case Study : highlights ICReDD’s approach using quantum chemical calculations to optimize reaction conditions, reducing trial-and-error experimentation.
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : (i) Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., metabolic stability in liver microsomes) and plasma protein binding (equilibrium dialysis assay) to explain reduced in vivo efficacy . (ii) Experimental Redesign : Use deuterium labeling at metabolically vulnerable sites (e.g., methoxyethyl group) to track metabolic pathways via LC-MS . (iii) Statistical Analysis : Apply multivariate regression to correlate in vitro IC values with in vivo exposure metrics (AUC, C) .
- Critical Insight : emphasizes iterative feedback between theoretical assumptions (e.g., target engagement) and experimental redesign to address discrepancies.
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the indole and phenylbutyl moieties?
- Methodological Answer : (i) Analog Synthesis : Synthesize derivatives with varied substituents (e.g., halogenated indoles, branched phenylbutyl chains) using parallel combinatorial chemistry . (ii) Biological Screening : Test analogs in a high-throughput assay (e.g., kinase inhibition) with Z’ factor >0.5 to ensure robustness . (iii) Data Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic contributions of substituents to activity .
- Example : describes urea analogs with modified indole groups, demonstrating how methyl substitution at N1 enhances metabolic stability.
Methodological Best Practices
- Experimental Design : Utilize factorial design (e.g., 2 designs) to optimize reaction parameters (temperature, catalyst loading) while minimizing runs .
- Data Validation : Cross-reference spectral data (NMR, HRMS) with computational predictions (e.g., ChemDraw NMR simulation) to confirm structural assignments .
- Ethical Compliance : Adhere to CRDC guidelines () for chemical engineering research, particularly in reactor design and process safety (RDF2050112).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
